2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
Description
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group attached to the carbonyl carbon and a tert-butylsulfanyl (-S-tBu) substituent at the adjacent position.
Properties
CAS No. |
88577-88-2 |
|---|---|
Molecular Formula |
C12H15ClOS |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H15ClOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
HGFBBWOKIYPFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and tert-butylthiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction between 4-chlorobenzaldehyde and tert-butylthiol.
Oxidation: The intermediate is then subjected to oxidation to form the desired ethanone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Steric and Electronic Effects
- Steric Bulk : The tert-butyl group in the target compound imposes greater steric hindrance compared to smaller substituents like methyl (in thiazole analogs) or planar heterocycles (e.g., thiophene in ). This may reduce nucleophilic attack rates at the ketone carbonyl .
- Electron-Withdrawing Groups: The 4-chlorophenyl group, common across all analogs, enhances electrophilicity of the ketone.
Physicochemical Properties
- Purity and Stability : Compounds like 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidine) (95% purity, ) suggest that sulfanyl-containing ketones may exhibit high stability under standard conditions.
- Solubility : The tert-butyl group likely improves lipid solubility compared to polar sulfonyl or thiazole substituents (e.g., ).
Biological Activity
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one is a compound belonging to a class of thioether derivatives, which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tert-butyl sulfanyl group attached to an ethanone moiety with a para-chlorophenyl substituent. The presence of the sulfur atom in the thioether group is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent, anti-inflammatory properties, and effects on enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thioether compounds. For instance, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that a related compound exhibited significant cytotoxicity with an IC50 value of 4.95 μM against mPGES-1, suggesting that structural modifications could enhance potency against cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Structure | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Similar | 4.95 | mPGES-1 |
| Compound B | Similar | 10.5 | MCF-7 |
| Compound C | Similar | 8.3 | HeLa |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on phosphodiesterase type 10A (PDE10A), which is implicated in various neurological disorders. The inhibition of PDE10A can lead to increased levels of cyclic nucleotides, thereby affecting cellular signaling pathways .
The mechanism through which this compound exerts its biological effects may involve interactions with specific enzyme targets or cellular receptors. Molecular docking studies have suggested that the compound can bind effectively to the active sites of certain enzymes, potentially altering their activity .
Case Studies
Several case studies have documented the biological activity of thioether compounds:
- Study on Anticancer Properties : A study conducted on a series of thioether derivatives showed that modifications to the sulfur moiety significantly influenced cytotoxicity against breast cancer cells.
- Inflammation Model : In an animal model for inflammation, compounds structurally related to this compound demonstrated reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
